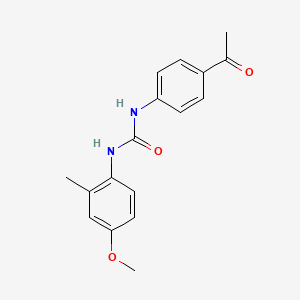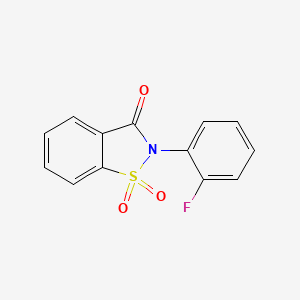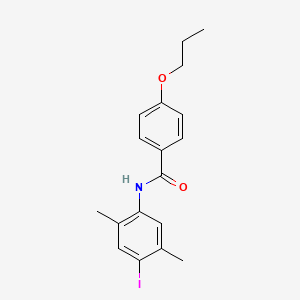![molecular formula C20H31N3O3 B4116106 N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4116106.png)
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide
描述
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide, commonly known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It is a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
MS-275 exerts its pharmacological effects by inhibiting the activity of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide enzymes, which are responsible for the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, which in turn leads to the activation of various genes involved in cell cycle regulation, apoptosis, and differentiation. MS-275 also inhibits the deacetylation of non-histone proteins, such as transcription factors, which further contributes to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects
MS-275 has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells by upregulating the expression of cell cycle inhibitors and pro-apoptotic genes. It also promotes the differentiation of cancer cells by activating the expression of differentiation markers. MS-275 has been found to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activity of NF-κB and AP-1 transcription factors. In addition, MS-275 has been shown to protect neurons from oxidative stress and promote neuronal survival by activating the expression of neurotrophic factors.
实验室实验的优点和局限性
MS-275 is a potent and selective N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide inhibitor that can be used in various in vitro and in vivo experimental models to study the role of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide enzymes in disease pathogenesis. It has a high affinity for N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide1 and N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide3, which are the major N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide enzymes involved in cancer and inflammation. MS-275 has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, MS-275 has some limitations, such as its poor solubility in water and its potential to induce off-target effects by inhibiting other enzymes, such as sirtuins.
未来方向
There are several future directions for the research on MS-275. One of the areas of interest is the development of more potent and selective N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide inhibitors that can target specific N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide isoforms involved in disease pathogenesis. Another area of interest is the combination of MS-275 with other therapeutic agents, such as chemotherapy drugs or immunotherapies, to enhance their efficacy and reduce their toxicity. Furthermore, the use of MS-275 in preclinical and clinical trials for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders, is an area of active research.
科学研究应用
MS-275 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-tumor activity by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. MS-275 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, MS-275 has been investigated for its neuroprotective effects in neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-N'-(4-pentoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-3-5-6-14-26-18-11-9-16(10-12-18)22-20(25)19(24)21-15-17-8-7-13-23(17)4-2/h9-12,17H,3-8,13-15H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPPNQFXZOSOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-nitrophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride](/img/structure/B4116031.png)


![2-[(5-ethyl-2-thienyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116044.png)
![ethyl 4-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116045.png)
![N-1-adamantyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4116046.png)
![methyl 5-(1H-indazol-3-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4116052.png)
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B4116071.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide](/img/structure/B4116084.png)


![3,5-dimethyl-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4116099.png)
![N-(4-nitrophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4116131.png)